Prostaglandin D1

Descripción general

Descripción

La prostaglandina D1 es un compuesto lipídico bioactivo derivado del ácido araquidónico. Pertenece a la familia de las prostaglandinas, que desempeñan funciones cruciales en diversos procesos fisiológicos, incluida la inflamación, la regulación del flujo sanguíneo y la modulación de las respuestas inmunitarias . Las prostaglandinas son conocidas por sus diversas actividades biológicas y participan tanto en funciones fisiológicas normales como en condiciones patológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La prostaglandina D1 se puede sintetizar mediante un proceso quimioenzimático. Este método implica el uso de bromohidrina como equivalente radical de la lactona de Corey, que se sintetiza en dos pasos. El núcleo de ciclopentano quiral se introduce con alta enantioselectividad, y las cadenas lipídicas se incorporan mediante la formación de bromohidrina, acoplamientos cruzados catalizados por níquel y reacciones de Wittig .

Métodos de producción industrial: La producción industrial de prostaglandinas a menudo implica el uso de retrosíntesis biocatalítica. Este enfoque utiliza enzimas como la monooxigenasa de Baeyer-Villiger y la cetorreductasa para lograr la oxidación y reducción estereoespecíficas, respectivamente. Estos métodos permiten la producción eficiente y escalable de prostaglandinas .

Análisis De Reacciones Químicas

Tipos de reacciones: La prostaglandina D1 experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Normalmente implica el uso de agentes oxidantes como el peróxido de hidrógeno o el oxígeno molecular en presencia de catalizadores.

Reducción: A menudo se lleva a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Puede implicar reacciones de halogenación utilizando reactivos como la N-bromosuccinimida (NBS) en condiciones acuosas.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen diversos derivados y análogos de prostaglandinas, que a menudo se utilizan en química medicinal para el desarrollo de fármacos .

Aplicaciones Científicas De Investigación

Physiological Functions

Vascular Effects

- PGD1 has been shown to elicit both contractile and relaxant responses in isolated human pial arteries, indicating its role in vascular tone regulation. The compound exhibits a small potency but is significant in modulating blood flow and pressure .

Neuroprotective Roles

- Recent studies have highlighted PGD1's potential neuroprotective effects, particularly in the context of stroke. It is involved in the modulation of inflammatory responses and may aid in cognitive recovery post-stroke. Serum levels of resolvin D1, which is related to PGD1, have been associated with improved neurofunctional outcomes following acute ischemic stroke .

Clinical Applications

Cancer Research

- PGD1 has been implicated in cancer biology, particularly through its interactions with cyclin D1, a key regulator of cell cycle progression. Research indicates that PGD1 may influence tumor growth by modulating cyclin D1 expression, thereby affecting cell proliferation and survival .

Therapeutic Potential

Anti-Inflammatory Effects

- As a prostanoid, PGD1 exhibits anti-inflammatory properties that could be harnessed in treating inflammatory diseases. Its ability to regulate immune responses makes it a candidate for therapeutic interventions in conditions such as arthritis or inflammatory bowel disease.

Cardiovascular Health

- Given its role in vascular function, PGD1 may have applications in cardiovascular health management. Its effects on blood vessel relaxation could be beneficial for conditions characterized by impaired vasodilation.

Data Tables

Case Studies

Case Study 1: Stroke Recovery

A recent study found that higher serum levels of resolvin D1 (related to PGD1) were predictive of better neurofunctional recovery in patients post-stroke. This suggests that targeting the pathways involving PGD1 could enhance recovery outcomes in stroke patients .

Case Study 2: Cancer Cell Lines

In vitro studies demonstrated that treatment with PGD1 resulted in decreased cyclin D1 expression in various cancer cell lines. This down-regulation was linked to growth arrest, indicating potential therapeutic strategies for cancer treatment through modulation of prostaglandin signaling pathways .

Mecanismo De Acción

La prostaglandina D1 ejerce sus efectos uniéndose a receptores acoplados a proteínas G (GPCR) específicos. Estos receptores activan diversas vías de señalización intracelular, incluida la vía adenil ciclasa-cAMP y la vía de la fosfoinosítido 3-quinasa . La activación de estas vías conduce a diversas respuestas biológicas, como la vasodilatación, la inhibición de la agregación plaquetaria y la modulación de los procesos inflamatorios .

Compuestos similares:

- Prostaglandina D2

- Prostaglandina E1

- Prostaglandina F2α

- Prostaciclina (PGI2)

- Tromboxano A2

Comparación: La prostaglandina D1 es única en sus interacciones específicas con los receptores y los efectos biológicos resultantes. Si bien otras prostaglandinas como la prostaglandina D2 y la prostaglandina E1 también desempeñan funciones en la inflamación y la regulación vascular, la prostaglandina D1 tiene afinidades de receptores y vías de señalización distintas . Esta singularidad la convierte en un compuesto valioso para aplicaciones terapéuticas específicas y la investigación.

Comparación Con Compuestos Similares

- Prostaglandin D2

- Prostaglandin E1

- Prostaglandin F2α

- Prostacyclin (PGI2)

- Thromboxane A2

Comparison: Prostaglandin D1 is unique in its specific receptor interactions and the resulting biological effects. While other prostaglandins like prostaglandin D2 and prostaglandin E1 also play roles in inflammation and vascular regulation, this compound has distinct receptor affinities and signaling pathways . This uniqueness makes it a valuable compound for targeted therapeutic applications and research.

Actividad Biológica

Prostaglandin D1 (PGD1) is a member of the prostaglandin family, which are lipid compounds derived from arachidonic acid. PGD1 plays a significant role in various physiological and pathological processes, including inflammation, vascular regulation, and cell proliferation. This article explores the biological activity of PGD1, focusing on its mechanisms of action, receptor interactions, and implications in health and disease.

PGD1 exerts its biological effects primarily through its interaction with specific receptors. The two main receptors involved are:

- DP1 Receptor : The activation of DP1 receptors by PGD1 leads to vasodilation and increased blood flow. This receptor is also implicated in anti-inflammatory responses and modulation of immune cell function .

- DP2 Receptor : While less understood, DP2 receptor activation has been linked to allergic responses and asthma pathophysiology.

Biological Effects

The biological activities of PGD1 can be summarized as follows:

- Vasodilation : PGD1 induces relaxation of vascular smooth muscle, contributing to increased blood flow and reduced blood pressure.

- Anti-inflammatory Effects : PGD1 modulates the immune response by inhibiting pro-inflammatory cytokines and promoting the production of anti-inflammatory mediators.

- Cell Proliferation : Studies indicate that PGD1 may influence cell cycle progression and apoptosis in various cell types, including cancer cells .

Research Findings

Recent studies have elucidated the complex roles of PGD1 in different biological contexts:

Table 1: Summary of Key Research Findings on PGD1

Case Study 1: Cardiovascular Health

A study examined the effects of PGD1 on patients with hypertension. The results indicated that administration of PGD1 analogs led to significant reductions in blood pressure and improved endothelial function. This suggests a potential role for PGD1 in managing hypertension and related cardiovascular conditions.

Case Study 2: Inflammatory Diseases

In a clinical trial involving patients with asthma, treatment with a DP1 agonist showed a reduction in airway inflammation and improved lung function. These findings support the therapeutic potential of targeting PGD1 pathways in respiratory diseases.

Propiedades

IUPAC Name |

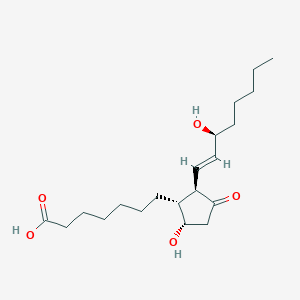

7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMMACURCPXICP-PNQRDDRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864809 | |

| Record name | Prostaglandin D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin D1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17968-82-0 | |

| Record name | PGD1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17968-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin D1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017968820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN D1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOT50Z88GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin D1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.